Levopimaric acid

Descripción general

Descripción

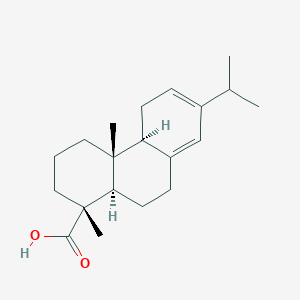

Levopimaric acid is a diterpene resin acid primarily found in pine oleoresin. It is a significant component of the abietic-type resin acids, which constitute about 75% of pine oleoresin . The chemical structure of this compound includes conjugated double bonds and a tricyclic ring system with a carboxylic group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Levopimaric acid can be isolated from pine oleoresin through a series of chemical reactions. One common method involves dissolving pine oleoresin in acetone and adding 2-amino-2-methyl-1-propanol to precipitate the this compound salt . The precipitate is then recrystallized from methanol and converted back to this compound using phosphoric acid and ether .

Industrial Production Methods: Industrial production of this compound often involves the extraction of pine oleoresin followed by chemical processing to isolate the desired compound. The process typically includes steps such as solvent extraction, precipitation, and recrystallization to achieve high purity .

Análisis De Reacciones Químicas

Types of Reactions: Levopimaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve the use of halogens or other electrophiles to replace hydrogen atoms in the molecule.

Major Products:

Oxidation Products: Hydroperoxides and other complex oxidation products.

Reduction Products: Reduced forms of this compound with altered functional groups.

Substitution Products: Halogenated derivatives and other substituted compounds.

Aplicaciones Científicas De Investigación

Biological and Pharmacological Applications

1.1 Antitumor Activity

Recent studies have highlighted the potential of levopimaric acid and its derivatives as antitumor agents. Modified this compound diene adducts have been shown to induce mitochondrial dysfunction in cancer cells, leading to apoptosis. In vitro experiments demonstrated that these compounds exhibit cytotoxic effects against various human cancer cell lines, including breast carcinoma and colon adenocarcinoma .

- Case Study: Cytotoxic Effects

- Compound Tested : 1,4-Dihydroxyiminodihydroquinopimaric acid methyl ester

- Cell Lines : Human breast carcinoma (MCF-7), colon adenocarcinoma (HT-29)

- Findings : Induced apoptosis with significant dose-dependent cytotoxicity.

1.2 Membranotropic Properties

This compound has been studied for its membranotropic effects on mitochondria and liposomes. Research indicates that it can reduce the efficiency of oxidative phosphorylation by inhibiting respiratory chain complexes, thus affecting ATP synthesis .

- Table 1: Effects on Mitochondrial Respiration

| Compound | Effect on Complex III | Effect on Complex IV | Membrane Potential |

|---|---|---|---|

| Compound 1 | Inhibition | Inhibition | Decreased |

| Compound 2 | Moderate Inhibition | Significant Inhibition | Decreased |

| Compound 3 | Minor Inhibition | No effect | Stable |

Material Science Applications

2.1 Polymer Production

This compound is utilized in the production of high-performance polymers due to its thermal stability and reactivity. It can be polymerized to create materials suitable for various industrial applications, including coatings and adhesives .

- Case Study: High-Temperature Resistant Polymers

- Process : Polymerization of this compound with formaldehyde.

- Outcome : Development of polymers exhibiting enhanced thermal resistance and mechanical properties.

Analytical Chemistry Applications

3.1 Mass Spectrometry in Art and Archaeology

This compound has been employed in organic mass spectrometry for the analysis of historical artifacts and archaeological samples. Its unique mass spectral signature allows researchers to identify the presence of pine resin in ancient materials, aiding in dating and authenticity assessments .

- Table 2: Mass Spectrometry Data

| Compound | Ion Fragmentation Patterns | Application |

|---|---|---|

| This compound | m/z 246, 232, 218 | Identification in resin analysis |

Mecanismo De Acción

Levopimaric acid is part of the abietic-type resin acids, which include compounds like abietic acid and neoabietic acid . These compounds share similar structures but differ in the position of their conjugated double bond systems, influencing their chemical reactivity . Compared to other resin acids, this compound is unique due to its specific double bond configuration, which makes it particularly reactive and suitable for various industrial applications .

Comparación Con Compuestos Similares

- Abietic acid

- Neoabietic acid

- Dextropimaric acid

- Isodextropimaric acid

Levopimaric acid stands out due to its unique chemical structure and wide range of applications, making it a valuable compound in both scientific research and industrial processes.

Actividad Biológica

Levopimaric acid, a naturally occurring diterpene, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment, mitochondrial function, and hepatoprotection. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a resin acid derived from coniferous trees. Its structure features a bicyclic framework characteristic of many diterpenes, which contributes to its biological properties. The molecular formula is , and it is known for its lipophilic nature, allowing it to interact with cell membranes and various biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against cisplatin-resistant non-small cell lung carcinoma (NSCLC) cells.

Key Findings:

- In Vitro Efficacy : In a study involving A-549 lung cancer cells, this compound showed an IC50 value of 15 μM, indicating potent antiproliferative effects. The compound induced apoptosis through modulation of key apoptosis-related proteins such as Bax and Bcl-2, leading to increased cell death in cancer cells while sparing normal MRC5 cells .

- Mechanisms of Action : The anticancer effects were linked to several mechanisms:

- Apoptosis Induction : this compound activated apoptotic pathways by increasing the expression of pro-apoptotic proteins (Bax) and decreasing anti-apoptotic proteins (Bcl-2).

- Autophagy Activation : It also induced autophagy, evidenced by changes in LC3 protein expression levels and the formation of autophagosomes .

- Reactive Oxygen Species (ROS) Generation : The compound increased ROS levels, contributing to mitochondrial membrane potential collapse and further promoting apoptosis .

Mitochondrial Effects

This compound's interaction with mitochondria has been extensively studied due to its implications for cellular energy metabolism and oxidative stress management.

Research Insights:

- Membranotropic Effects : Modified derivatives of this compound demonstrated membranotropic properties affecting liver mitochondria and lecithin liposomes. These compounds inhibited the activity of mitochondrial respiratory chain complexes III and IV, leading to decreased oxidative phosphorylation efficiency .

- Oxidative Stress Modulation : Some derivatives exhibited antioxidant effects under specific conditions while promoting ROS production under others. This duality underscores the complexity of their action on mitochondrial function .

Hepatoprotective Properties

This compound has also been investigated for its hepatoprotective effects. In animal models subjected to carbon tetrachloride (CCl4)-induced liver damage, certain derivatives of this compound exhibited significant protective effects against liver injury.

Experimental Findings:

- Choleretic Activity : Studies indicated that these derivatives enhanced bile secretion and exhibited protective effects against hepatotoxicity, suggesting potential applications in treating liver disorders .

Summary of Biological Activities

The following table summarizes the various biological activities attributed to this compound:

Propiedades

IUPAC Name |

(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWVEQKPFPXLGL-ONCXSQPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878526 | |

| Record name | Levopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-54-9 | |

| Record name | (-)-Levopimaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levopimaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levopimaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOPIMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6073C2A77I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.